

LDS-751 Cell Permeability: A Technical Guide

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Compound of Interest		
Compound Name:	LDS-751	
Cat. No.:	B1223146	Get Quote

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Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye initially utilized as a nucleic acid stain.[1] However, extensive research has revealed its primary localization within the mitochondria of viable cells, a process intricately linked to mitochondrial membrane potential.[2][3] This guide provides an in-depth exploration of the core mechanisms governing **LDS-751**'s passage across cellular membranes, its intracellular accumulation, and its efflux, with a particular focus on its interaction with ATP-binding cassette (ABC) transporters. Understanding these dynamics is critical for its application in cellular imaging, flow cytometry, and as a probe for multidrug resistance.

Core Concepts of LDS-751 Permeability and Localization

LDS-751 readily crosses the plasma membrane of live cells. Its intracellular fate is largely dictated by the electrochemical potential across the inner mitochondrial membrane. In healthy cells with polarized mitochondria, the dye accumulates within the mitochondrial matrix.[2][4] Depolarization of the mitochondrial membrane, for instance by agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or valinomycin, leads to a significant reduction in LDS-751 staining, confirming the dependence of its accumulation on mitochondrial membrane potential. [2][4] While it was once considered a nuclear stain, studies have shown minimal co-localization with nuclear markers like acridine orange or DAPI in viable cells, indicating it is largely excluded from the nucleus.[2][4]



A crucial factor influencing the net intracellular concentration of **LDS-751** is its recognition and active removal from the cell by multidrug resistance proteins, particularly P-glycoprotein (P-gp/ABCB1).[5][6] P-gp is a prominent ABC transporter that functions as an ATP-dependent efflux pump, extruding a wide range of hydrophobic compounds from the cell's cytoplasm.[7][8] **LDS-751** is a substrate for the rhodamine-123-selective site (R site) of P-gp, which transports it from the cytoplasmic leaflet of the plasma membrane to the extracellular space.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of **LDS-751** with P-glycoprotein. This data is essential for designing and interpreting experiments involving this dye as a P-gp substrate.

Parameter	Value	Cell/System	Reference
Binding Affinity (Kd)	0.75 μΜ	Purified P- glycoprotein	[7]

Experimental Protocols Protocol 1: Mitochondrial Staining in Live Cells

This protocol outlines the general steps for staining mitochondria in live cells with **LDS-751** for fluorescence microscopy or flow cytometry.

Materials:

- **LDS-751** (CAS 181885-68-7)
- Dimethyl sulfoxide (DMSO)
- Live cells in suspension or adhered to a culture dish
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS)



 Fluorescence microscope or flow cytometer with appropriate filters (Excitation: ~488 nm or 543 nm, Emission: ~712 nm)[9][10]

Procedure:

- Stock Solution Preparation: Prepare a 5-10 mM stock solution of LDS-751 in high-quality, anhydrous DMSO.[10]
- Working Solution Preparation: Dilute the stock solution in cell culture medium to achieve a
 final working concentration. A typical starting range is 0.02-20 µg/ml, which can be optimized
 for specific cell types and applications.[2][3] A common starting concentration is 1 to 10 µM.
 [10]
- Cell Staining:
 - For adherent cells, remove the culture medium and add the **LDS-751** working solution.
 - For suspension cells, pellet the cells by centrifugation and resuspend them in the LDS-751 working solution.
- Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[10] The
 optimal incubation time may vary depending on the cell type.
- Washing (Optional): For some applications, washing the cells with warm PBS or culture medium can reduce background fluorescence. However, LDS-751 can often be used in a nowash protocol.
- Imaging/Analysis:
 - Microscopy: Image the cells directly using a fluorescence microscope equipped with appropriate filters.
 - Flow Cytometry: Analyze the cells on a flow cytometer.

Protocol 2: P-glycoprotein Efflux Assay Using LDS-751

This protocol describes a method to assess the function of P-glycoprotein by measuring the efflux of **LDS-751** from cells.



Materials:

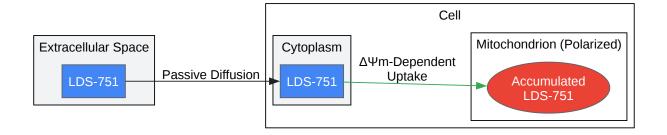
- Cells with known P-gp expression (e.g., NIH-3T3-G185 cells overexpressing P-gp) and a corresponding parental cell line as a negative control.[11]
- LDS-751
- P-gp inhibitor (e.g., verapamil, cyclosporin A) as a positive control for efflux inhibition.
- · Cell culture medium
- PBS
- Flow cytometer

Procedure:

- Cell Preparation: Culture P-gp expressing and parental cells to a suitable density.
- Loading with LDS-751: Incubate both cell types with a specific concentration of LDS-751
 (e.g., 1 μM) for a defined period (e.g., 30 minutes) at 37°C.
- Efflux Initiation: After loading, wash the cells with ice-cold PBS to remove excess dye.
 Resuspend the cells in fresh, pre-warmed culture medium. To test for P-gp inhibition, include a known P-gp inhibitor in the medium for a subset of the P-gp expressing cells.
- Efflux Measurement: Incubate the cells at 37°C to allow for efflux. At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cells.
- Flow Cytometry Analysis: Immediately analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence over time indicates dye efflux.
- Data Analysis: Compare the rate of fluorescence decrease between the P-gp expressing cells, the parental cells, and the P-gp expressing cells treated with the inhibitor. A slower rate of efflux in the presence of the inhibitor or in the parental cell line confirms P-gp-mediated transport of LDS-751.



Visualizations LDS-751 Cellular Uptake and Mitochondrial Accumulation

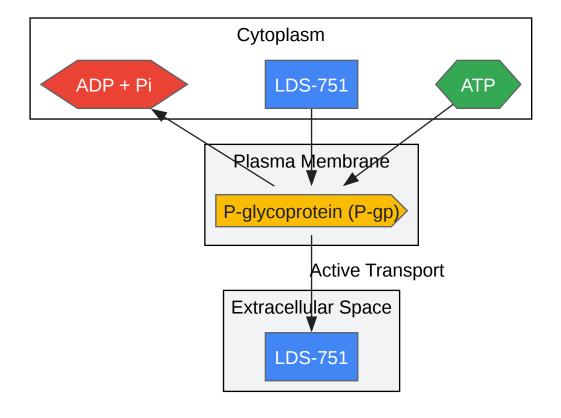


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Caption: **LDS-751** passively diffuses across the plasma membrane and accumulates in mitochondria driven by the mitochondrial membrane potential ($\Delta \Psi m$).

P-glycoprotein Mediated Efflux of LDS-751



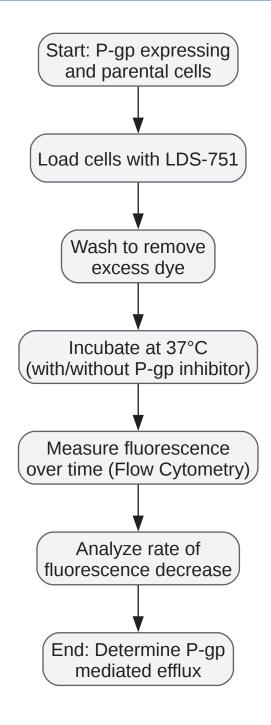


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Caption: P-glycoprotein utilizes ATP hydrolysis to actively transport **LDS-751** from the cytoplasm to the extracellular space.

Experimental Workflow for P-gp Efflux Assay





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Caption: A streamlined workflow for assessing P-glycoprotein mediated efflux of **LDS-751** using flow cytometry.

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